N-(Piperidin-4-ylmethyl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Piperidin-4-ylmethyl)naphthalene-1-carboxamide is a chemical compound with the molecular formula C17H20N2O. It consists of a naphthalene ring attached to a piperidine moiety via a carboxamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-ylmethyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with piperidine-4-methanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-ylmethyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(Piperidin-4-ylmethyl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(Piperidin-4-ylmethyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(Piperidin-4-ylmethyl)benzamide
- N-(Piperidin-4-ylmethyl)pyridine-3-carboxamide
- N-(Piperidin-4-ylmethyl)quinoline-2-carboxamide
Uniqueness
N-(Piperidin-4-ylmethyl)naphthalene-1-carboxamide is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may have different aromatic systems, such as benzene or pyridine rings .
Properties
Molecular Formula |
C17H20N2O |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
N-(piperidin-4-ylmethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H20N2O/c20-17(19-12-13-8-10-18-11-9-13)16-7-3-5-14-4-1-2-6-15(14)16/h1-7,13,18H,8-12H2,(H,19,20) |
InChI Key |
AHIGBYFJMJRZED-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.